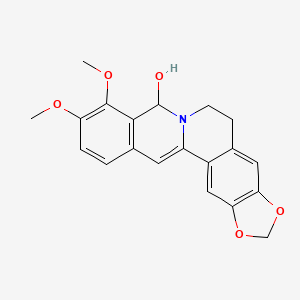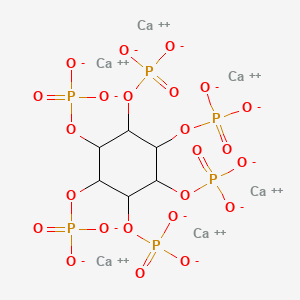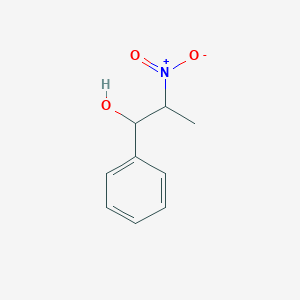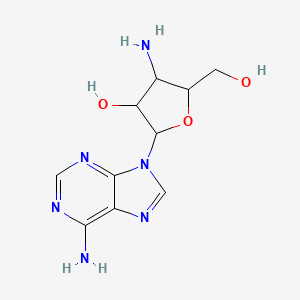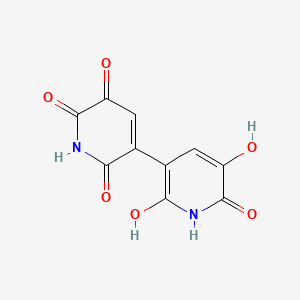
Diazodiphenoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotine blue is an extended quinone obtained by formal autoxidation of 2,3,6-trihydroxypyridine. It has a role as a biological pigment. It derives from a 2,3,6-trihydroxypyridine. It is a conjugate acid of a nicotine blue(2-).
Aplicaciones Científicas De Investigación
Anticancer Properties
- Diazodiphenoquinone derivatives have shown significant anticancer activity. A study by (Antoci et al., 2014) highlights the synthesis of anticancer derivatives with pyrrolo-1,2-diazine and benzoquinone skeleton, exhibiting promising in vitro anticancer activity against various human tumor cell lines. These compounds are hypothesized to exert their anticancer activity through multiple mechanisms, including DNA intercalation, topoisomerase enzyme inhibition, and DNA destruction via electron transfer.
Phototherapeutic Potential
- Diazodiphenoquinone compounds have been considered for phototherapeutic applications. Koepke and Zaleski (2008) discuss the history and potential of diazo compounds as phototherapeutic agents, especially in solid tumors or hypoxic environments. They explore diazoparaquinone natural products and the redox-activated N2 loss in diazo compounds, suggesting a significant potential for medical applications, particularly in cancer treatment (Koepke & Zaleski, 2008).
DNA Alkylating Properties
- Diazodiphenoquinone derivatives have been investigated for their DNA alkylating properties, crucial in antitumor drug design. For example, a study on 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ; Diaziquone) by (Curt et al., 1983) demonstrated its activity in high-grade gliomas, highlighting its potential in the treatment of cancers, particularly those that overexpress certain enzymes.
Genotoxic Potential
- The genotoxic potential of diazodiphenoquinone derivatives has been studied, particularly in the context of chemotherapy. A study on diaziquone (AZQ) by (Kligerman et al., 1988) revealed its significant induction of sister chromatid exchange in both mouse and human peripheral blood lymphocytes, suggesting its genotoxic effects which are important considerations in chemotherapy.
Propiedades
Número CAS |
2435-60-1 |
|---|---|
Nombre del producto |
Diazodiphenoquinone |
Fórmula molecular |
C10H6N2O6 |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
5-(2,5-dihydroxy-6-oxo-1H-pyridin-3-yl)pyridine-2,3,6-trione |
InChI |
InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18) |
Clave InChI |
FAPILHTVXITDRL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O |
Sinónimos |
diazodiphenoquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



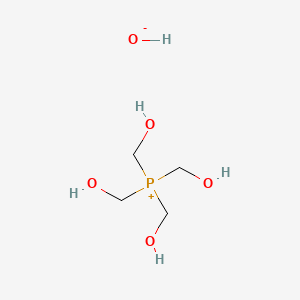


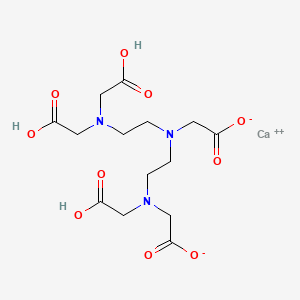
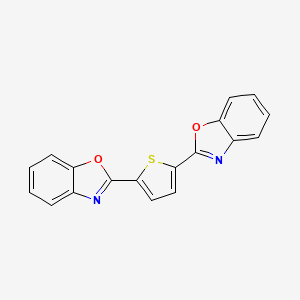
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1194200.png)


